6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid
Description
Properties
IUPAC Name |
6-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)3-2-4-11(8)19-12-6-5-9(7-18-12)13(20)21/h2-7H,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSSUQODLIBSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=NC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
. This inhibition prevents the formation of prostaglandins, which are mediators of inflammation and pain. The compound interacts with cyclooxygenase by binding to its active site, thereby blocking the enzyme’s ability to convert arachidonic acid into prostaglandins.
Cellular Effects
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid affects various cell types and cellular processes. It reduces inflammation by decreasing the production of pro-inflammatory cytokines and mediators. This compound also influences cell signaling pathways, particularly those involving the cyclooxygenase enzymes, leading to reduced pain and fever. Additionally, it impacts gene expression by downregulating the expression of genes involved in the inflammatory response.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. This binding interaction is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that its anti-inflammatory and analgesic effects can persist for extended periods, although the efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces inflammation, pain, and fever without significant adverse effects. At higher doses, toxic effects such as gastrointestinal ulcers, renal toxicity, and hepatic damage have been observed. These adverse effects highlight the importance of adhering to recommended dosages to avoid toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve the cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound. These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys. The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues. This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the sites of inflammation and pain.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with cyclooxygenase enzymes. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity and function are largely dependent on its ability to inhibit cyclooxygenase within the cytoplasm.
Biological Activity
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This compound's unique structure, characterized by the presence of a trifluoromethyl group and an aromatic amine, suggests a diverse range of interactions with biological systems.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial agent and an inhibitor of viral replication.
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antibacterial properties. In particular:
- Gram-positive Bacteria : Studies have shown that this compound exhibits selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against strains such as Staphylococcus aureus and Enterococcus .
- Antibiofilm Properties : The compound demonstrated moderate antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .
Antiviral Activity
The potential antiviral activity of this compound has been particularly notable in studies focused on HIV:
- HIV Inhibition : A series of compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold were evaluated for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. Several compounds exhibited low micromolar inhibitory effects, with some showing selectivity indices greater than 10 . This highlights the compound's potential as a dual-target inhibitor in HIV treatment strategies.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various derivatives of nicotinic acid for their antimicrobial properties. The findings indicated that compounds similar to this compound showed broad-spectrum activity against both bacterial and fungal strains. The most effective derivatives had MIC values comparable to established antibiotics such as fluconazole and ciprofloxacin .
| Compound | Target Organism | MIC (μM) | Notes |
|---|---|---|---|
| A | S. aureus | 15.625 | Effective against MRSA |
| B | E. coli | 31.25 | Moderate inhibition |
| C | C. albicans | 6.5 | Comparable to fluconazole |
Study 2: HIV RNase H Inhibition
In another significant study, various derivatives were synthesized and tested for their ability to inhibit RNase H activity associated with HIV-1. The results showed that specific modifications to the nicotinic acid structure enhanced inhibitory potency:
| Compound ID | IC50 (μM) | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | 0.7 | 10 | 14.3 |
| Compound 2 | 5 | 2 | 2.5 |
| Compound 3 | 18 | >50 | <3 |
These results indicate that the structural modifications made to the nicotinic acid core can significantly influence both antiviral efficacy and selectivity .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, making compounds like 6-(Trifluoromethyl)nicotinic acid and 2-Methyl-6-(trifluoromethyl)nicotinic acid suitable for agrochemical and pharmaceutical applications.
- Aromatic amino groups (e.g., -NH-(2-Me-3-CF₃Ph)) in the target compound increase steric bulk and receptor-binding specificity, contributing to its anti-inflammatory efficacy in veterinary use.
- Chlorine substitution (e.g., 2-Chloro-6-trifluoromethyl nicotinic acid) introduces electronegativity, favoring herbicidal activity.
Preparation Methods
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
This pyridine acid derivative serves as the nicotinic acid moiety in the target compound. Two main synthetic routes have been reported:
Method 1: Catalytic Hydrogenation of 2-Chloro-6-trifluoromethylnicotinic Acid
- Reagents: 2-chloro-6-trifluoromethylnicotinic acid, triethylamine, methanol, Pd/C catalyst, hydrochloric acid
Procedure:
The chloro-substituted nicotinic acid is dissolved in methanol with triethylamine under nitrogen atmosphere. Pd/C is added, and the mixture is hydrogenated at room temperature overnight. Post-reaction, the solvent is evaporated, the residue dissolved in water, acidified with concentrated HCl to crystallize the product, which is then filtered and dried.Yield: 90.4% crude yield of 6-(trifluoromethyl)nicotinic acid as an off-white powder
- Physical Properties: Melting point 193-197 °C, boiling point 259.3 °C at 760 mmHg.
Method 2: Condensation of Methyl 3-Aminoacrylic Acid with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- Reagents: Methyl 3-aminoacrylic acid, sodium methoxide, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, methanol, hydrochloric acid
Procedure:
The amino acid and sodium methoxide are reacted at low temperature (-5 °C), followed by addition of the trifluorobutenone. The mixture is heated under reflux, then hydrolyzed and acidified to precipitate the nicotinic acid derivative.Yield: 42.8%
- Melting Point: 170-176 °C
- NMR Data: $$^{1}H$$ NMR (400 MHz, DMSO-d6) shows characteristic aromatic and amine protons.
Coupling to Form 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic Acid
While direct literature on the final coupling step is limited, the general approach involves:
Amination Reaction: Nucleophilic aromatic substitution or Buchwald-Hartwig amination where the amino group of 2-methyl-3-(trifluoromethyl)aniline attacks an activated halogenated nicotinic acid derivative (e.g., 6-chloronicotinic acid or its trifluoromethylated analog).
Reaction Conditions:
Use of palladium catalysts, appropriate ligands, bases (such as triethylamine or potassium carbonate), and solvents like dimethylformamide or toluene under inert atmosphere at elevated temperatures.Purification: Crystallization or chromatographic techniques to isolate the target amino-substituted nicotinic acid.
This synthetic strategy leverages the availability of both precursors prepared as above and is consistent with common methods for aryl amination in heterocyclic chemistry.
Summary Table of Key Preparation Steps
| Step | Compound | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Methyl-3-(trifluoromethyl)aniline | 2-chloro-3-trifluoromethylaniline | Dimethyl sulfide, N-chlorosuccinimide, triethylamine, Pd/C, H₂ (4 kg/cm²), ethanol, alkali, 48 h | 75 | >99% GC | Multi-step, hydrogenation critical |
| 2 | 6-(Trifluoromethyl)nicotinic acid (Method 1) | 2-chloro-6-trifluoromethylnicotinic acid | Triethylamine, methanol, Pd/C, H₂, HCl crystallization | 90.4 | High | Mild hydrogenation |
| 3 | 6-(Trifluoromethyl)nicotinic acid (Method 2) | Methyl 3-aminoacrylic acid, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Sodium methoxide, reflux, acidification | 42.8 | Moderate | Condensation route |
| 4 | This compound | 2-methyl-3-(trifluoromethyl)aniline, 6-(trifluoromethyl)nicotinic acid derivative | Pd catalyst, base, solvent, heat | Not specified | Not specified | Typical aryl amination |
Q & A
Q. What are the standard synthetic routes for 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid?
The compound is typically synthesized via a three-step approach: (1) halogenation of pyridine precursors, (2) nucleophilic substitution with trifluoromethyl groups, and (3) hydrolysis of nitriles to carboxylic acids. For example, 3-chloro-2-iodopyridine can react with a CF₃ source (e.g., Cu-mediated trifluoromethylation) to form intermediates, which are then hydrolyzed to yield the nicotinic acid derivative . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.
Q. How is the purity and structural identity of this compound validated in academic research?
Analytical methods include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% by area normalization) using reverse-phase C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR resolve structural ambiguities caused by the trifluoromethyl group. ¹⁹F NMR is particularly useful for confirming CF₃ substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 192.11) .
Q. What are the primary pharmacological mechanisms associated with this compound?
The compound (niflumic acid) acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. It also modulates ion channels (e.g., calcium-activated chloride channels), contributing to its anti-inflammatory and analgesic effects .
Advanced Research Questions
Q. How can computational modeling optimize regioselectivity in the synthesis of trifluoromethylpyridine derivatives?
Density Functional Theory (DFT) calculations predict reaction pathways and transition states to identify optimal conditions for regioselective trifluoromethylation. COMSOL Multiphysics simulations can model reaction kinetics, while AI-driven platforms (e.g., smart laboratories) enable real-time adjustment of parameters like temperature and reagent stoichiometry .
Q. What experimental strategies resolve contradictions in reported anti-inflammatory vs. pro-inflammatory effects of this compound?
Contradictory data may arise from concentration-dependent effects or cell-type specificity. A factorial design approach is recommended:
- Variables : Concentration (0.1–100 µM), cell types (e.g., macrophages vs. epithelial cells), and inflammatory stimuli (e.g., LPS, TNF-α).
- Outcome Measures : COX-2 expression (Western blot), prostaglandin E₂ (PGE₂) ELISA, and NF-κB activation (luciferase reporter assays). Meta-analyses of existing datasets can identify confounding variables .
Q. How does the trifluoromethyl group influence the compound’s bioavailability and metabolic stability?
The CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. In vitro metabolic studies (e.g., liver microsomes) assess stability by monitoring hydroxylation or glucuronidation via LC-MS/MS. Comparative studies with non-fluorinated analogs quantify the CF₃ contribution to pharmacokinetics .
Q. What methodological frameworks guide the integration of this compound’s dual COX/ion channel modulation into broader pharmacological theory?
Link studies to the "multi-target directed ligand" (MTDL) framework, which posits that compounds interacting with multiple targets (e.g., COX and ion channels) may offer synergistic therapeutic benefits. Use in silico docking (AutoDock Vina) to map binding sites and validate hypotheses via mutagenesis (e.g., COX-2 mutants) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported IC₅₀ values for COX inhibition?
Systematic reviews should:
- Compare assay conditions (e.g., recombinant vs. native enzymes, substrate concentrations).
- Standardize protocols using guidelines from the Analytical and Bioanalytical Chemistry community (e.g., pre-validated enzyme activity assays) .
- Perform equivalence testing with positive controls (e.g., indomethacin) .
Q. What steps ensure reproducibility in scaled-up synthesis?
- Document critical quality attributes (CQAs) like reaction yield, impurity profiles, and crystal polymorphism.
- Use process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor intermediates.
- Adhere to CRDC 2050108 guidelines for chemical engineering process control .
Theoretical and Methodological Innovation
Q. How can this compound’s unique properties advance membrane separation technologies?
The trifluoromethyl group’s hydrophobicity makes the compound a candidate for designing membrane additives (e.g., in polymer membranes for organic solvent nanofiltration). Experimental workflows should include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
